N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cytotoxicity Anticancer screening Oxalamide

This unsymmetrical N,N′-disubstituted oxalamide (CAS 1396791-23-3) combines a metabolically stable trifluoroethyl moiety, a hydrogen-bond-donating tertiary alcohol, and a thioether side chain—enabling systematic IDO1/heme-displacement SAR and ADME comparative studies. Choose this compound for its published HeLa/MCF‑7 cytotoxicity data (IC₅₀ 10–30 µM), providing a data-backed entry point for anticancer hit identification not offered by its N1‑phenyl or N1‑isoxazolyl analogs.

Molecular Formula C10H17F3N2O3S
Molecular Weight 302.31
CAS No. 1396791-23-3
Cat. No. B2768969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide
CAS1396791-23-3
Molecular FormulaC10H17F3N2O3S
Molecular Weight302.31
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C(=O)NCC(F)(F)F)O
InChIInChI=1S/C10H17F3N2O3S/c1-9(18,3-4-19-2)5-14-7(16)8(17)15-6-10(11,12)13/h18H,3-6H2,1-2H3,(H,14,16)(H,15,17)
InChIKeyKSPDOMSCJTULSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1396791-23-3): Chemical Identity and Structural Classification for Procurement Decisions


N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1396791-23-3, molecular formula C₁₀H₁₇F₃N₂O₃S, molecular weight 302.32 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted oxalamide derivative that incorporates a 2,2,2-trifluoroethyl group on one amide nitrogen and a 2-hydroxy-2-methyl-4-(methylthio)butyl chain on the other . The compound belongs to a class of oxalamide-based small molecules that have been explored as heme-displacing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and as kinase inhibitor scaffolds [1][2]. Its structural features—a metabolically stable trifluoroethyl moiety, a hydrogen-bond-donating tertiary alcohol, and a thioether side chain—suggest potential for modulation of lipophilicity, target binding, and metabolic stability relative to simpler oxalamide congeners.

Why Generic Oxalamide Substitution Fails: Structural Determinants That Preclude Simple Interchange with N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide


Within the oxalamide chemotype, small structural modifications—altering the N1 alkyl chain length, replacing the trifluoroethyl group with alkyl or aryl substituents, or relocating the methylthio moiety—can profoundly alter hydrogen-bonding capacity, lipophilicity (logP/logD), metabolic stability, and target engagement [1]. For example, the published IDO1 oxalamide series demonstrates that the trifluoroethyl group contributes to heme displacement and cellular potency, while modifications to the opposing amine substituent modulate ADME properties [1]. Therefore, substituting N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide with a structurally related analog (e.g., N1-phenyl, N1-phenethyl, or N1-isoxazolyl variants; or the propyl-chain-shortened congener) without quantitative comparative data risks introducing uncharacterized changes in potency, selectivity, solubility, and in vivo pharmacokinetics.

Quantitative Differentiation Evidence for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Comparative Data Against Closest Analogs


Cytotoxicity Profile in HeLa and MCF-7 Cancer Cell Lines: Target Compound vs. Class Baseline

Preliminary in vitro cytotoxicity screening data report that N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits IC₅₀ values in the 10–30 µM range against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines . By contrast, the simpler oxalamide analog N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide (MTFE, CAS not available) lacks the hydroxy-methylthio-butyl pharmacophore and has been described only in qualitative terms without quantitative cytotoxicity data, suggesting that the 2-hydroxy-2-methyl-4-(methylthio)butyl substituent is necessary for the observed antiproliferative activity . No head-to-head comparison data under identical assay conditions are publicly available for other close analogs such as N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide or N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396791-07-3) .

Cytotoxicity Anticancer screening Oxalamide

Lipophilicity and Metabolic Stability: Predicted Advantage of the Trifluoroethyl Group vs. Non-Fluorinated Analogs

The presence of the 2,2,2-trifluoroethyl group in N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide is predicted to reduce basicity of the adjacent amide nitrogen (pKa lowering by approximately 2–3 log units) and to increase both lipophilicity (estimated logP increase of ~0.5–1.0 log units) and metabolic stability relative to non-fluorinated ethyl or methyl analogs [1]. This class-level inference is derived from extensive medicinal chemistry literature documenting the effect of fluorination on oxalamide and related scaffolds used in IDO1 and kinase inhibitor programs [2]. Specifically, in the oxalamide IDO1 series published by Steeneck et al., the trifluoroethyl moiety was a key determinant of cellular IDO1 potency, while non-fluorinated alkyl congeners showed reduced heme-displacing capacity and lower cell-based activity [2]. Direct experimental logP/logD or microsomal stability data for the exact target compound are not publicly available, and the magnitude of advantage over specific non-fluorinated analogs (e.g., N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-ethyl-oxalamide) remains unquantified in the open literature.

Lipophilicity Metabolic stability Fluorine chemistry

Chain-Length Specificity: Butyl vs. Propyl Methylthio Linker—Predicted Impact on Conformational Flexibility and Target Fit

The target compound contains a 4-carbon butyl chain connecting the tertiary alcohol to the terminal methylthio group, whereas the closest commercially listed congener, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS not available), features a 3-carbon propyl spacer . In published oxalamide SAR studies, variation in linker length between the oxalamide core and the terminal functional group has been shown to alter IDO1 inhibitory potency by >10-fold, reflecting changes in the spatial positioning of the terminal moiety relative to the heme iron [1]. No direct comparative biochemical or cellular data exist for the butyl vs. propyl congeners. However, the one-carbon difference is predicted to affect the distance between the methylthio sulfur and the oxalamide core by approximately 1.2–1.5 Å in the extended conformation, which may alter metal-coordination geometry or hydrophobic packing interactions with target proteins [2]. Without experimental validation, this remains a structural hypothesis warranting comparative testing.

Chain-length specificity Conformational analysis SAR

Hydrogen-Bond Donor Capacity: Tertiary Alcohol vs. Primary/Secondary Alcohol Analogs—Predicted Solubility and Target Interaction Differences

The target compound possesses a tertiary alcohol (2-hydroxy-2-methyl) that can act only as a hydrogen-bond donor (HBD), whereas primary or secondary alcohol analogs of the 2-hydroxy-4-(methylthio)butyl series retain both HBD and hydrogen-bond acceptor (HBA) capacity—potentially leading to different solubility, crystal packing, and target interaction profiles . In the broader oxalamide IDO1 inhibitor class, the presence and nature of hydroxyl substituents have been shown to influence both aqueous solubility and cellular permeability, with tertiary alcohols generally conferring improved metabolic stability due to resistance to oxidation [1]. No direct solubility or permeability data are available for the target compound or its 2-unsubstituted analog.

Hydrogen bonding Solubility Crystal engineering

Research and Industrial Application Scenarios for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide Based on Quantitative Differentiation Evidence


Early-Stage Oncology Hit Triage and Cytotoxicity Screening

The compound's preliminary cytotoxicity data (IC₅₀ = 10–30 µM against HeLa and MCF-7 cell lines) position it as a potential starting point for anticancer hit identification, particularly when seeking an oxalamide scaffold with measurable antiproliferative activity. Given that closely related analogs (e.g., N1-phenyl and N1-isoxazolyl variants) lack any publicly reported cytotoxicity data , this compound offers a data-backed entry point for structure–activity relationship (SAR) expansion campaigns in academic or biotech drug discovery settings.

Fluorine-Mediated ADME Optimization Studies

The trifluoroethyl group is a hallmark of this compound and distinguishes it from non-fluorinated oxalamide analogs. Based on class-level evidence from the IDO1 inhibitor literature showing that trifluoroethyl substitution enhances cellular potency and metabolic stability [1], this compound is suitable for use as a fluorinated probe in comparative ADME (absorption, distribution, metabolism, excretion) studies, particularly head-to-head assessments against N2-ethyl or N2-methyl oxalamide controls to quantify the pharmacokinetic advantage conferred by fluorination.

Linker-Length SAR and Conformational Analysis in Target Engagement Assays

The butyl spacer in the 2-hydroxy-2-methyl-4-(methylthio)butyl chain differentiates this compound from the propyl-chain congener. For research groups investigating the spatial requirements of thioether–protein interactions (e.g., metal coordination in heme-containing enzymes such as IDO1 or cytochrome P450s), this compound provides a defined chain-length probe for systematic SAR studies [1]. Comparative testing against the propyl analog would directly test the conformational hypothesis described in Section 3.

Chemical Biology Tool for Hydrogen-Bonding and Solubility Profiling

The tertiary alcohol moiety enables investigation of the contribution of hydrogen-bond donation to target binding without the confounding effect of simultaneous hydrogen-bond acceptance. This property makes the compound a useful chemical biology tool for deconvoluting the role of hydroxyl groups in ligand–protein interactions, particularly when compared with primary or secondary alcohol-containing oxalamides . Its predicted moderate solubility and metabolic stability also support its use in cell-based mechanistic studies.

Quote Request

Request a Quote for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.